

Tautomerism in 3-hydroxy-2-methylquinolin-4(1H)-one: A Technical Guide

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Compound of Interest

Compound Name: 3-hydroxy-2-methylquinolin-4(1H)-one

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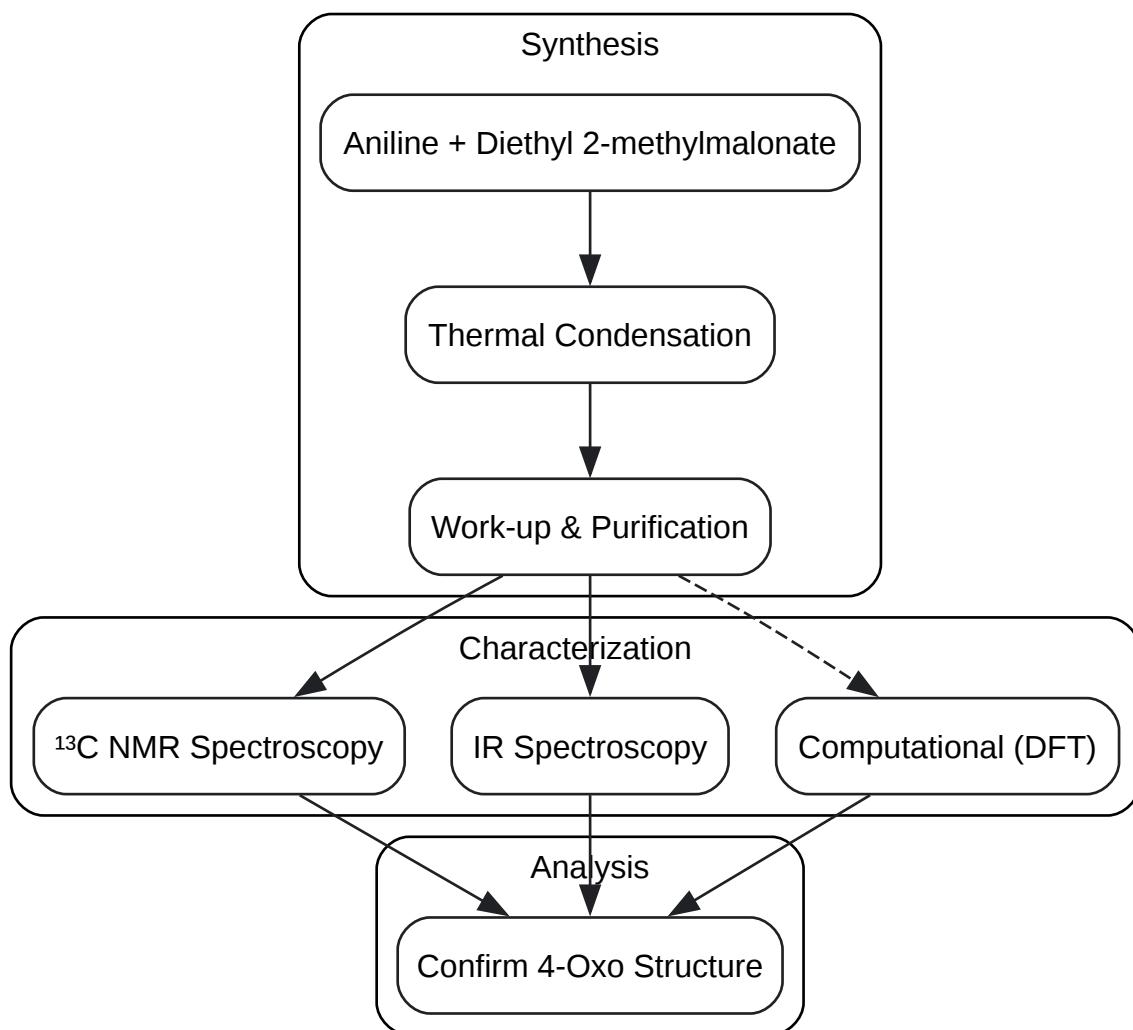
For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of the tautomeric equilibrium of **3-hydroxy-2-methylquinolin-4(1H)-one**. The position of this equilibrium is a critical determinant of the molecule's physicochemical properties, influencing its biological activity and potential as a pharmacological agent. This document details the structural and environmental factors governing the tautomeric preference, supported by quantitative data from spectroscopic and computational studies. Detailed experimental and computational protocols are also provided to facilitate further research and development.

The Tautomeric Equilibrium

3-hydroxy-2-methylquinolin-4(1H)-one can exist in two primary tautomeric forms: the 4-oxo form (a ketone) and the 4-hydroxy form (an enol). The equilibrium involves the migration of a proton between the oxygen atom at the 4-position and the nitrogen atom at the 1-position of the quinoline ring.

Extensive studies on related 3-substituted 2-methyl-quinolin-4(1H)-ones have demonstrated that the equilibrium strongly favors the 4-oxo tautomer in both solution and the solid state.^{[1][2]} This preference is largely attributed to the greater thermodynamic stability of the cyclic amide functionality within the 4-oxo form.^[1] While both tautomers may coexist, the 4-oxo isomer is the predominant species under most conditions.



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References

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- 2. The experimental and theoretical study of tautomerism of 3-substituted 2-methyl-quinoline-4 (1h)-ones | Journal of Organic and Pharmaceutical Chemistry [ophcj.nuph.edu.ua]

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